N-(5-methyl-1H-pyrazol-3-yl)acetamide
Overview
Description
N-(5-methyl-1H-pyrazol-3-yl)acetamide is an organic compound with the molecular formula C6H9N3O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
The primary target of N-(5-methyl-1H-pyrazol-3-yl)acetamide is the Calcium/calmodulin-dependent protein kinase type 1D . This kinase plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction pathways .
Mode of Action
The interaction results in changes in the kinase’s activity, which subsequently affects the downstream signaling pathways .
Biochemical Pathways
Given its target, it is likely to impact pathways regulated by the calcium/calmodulin-dependent protein kinase type 1d . These could include pathways involved in cell cycle regulation, apoptosis, and signal transduction .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion is currently unavailable . Therefore, the impact of these properties on the bioavailability of this compound is unclear .
Result of Action
Given its target, it is likely to affect processes regulated by the calcium/calmodulin-dependent protein kinase type 1d, such as cell cycle regulation, apoptosis, and signal transduction .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide typically involves a three-component reaction of 3-methylpyrazole, formaldehyde, and acetamide. The reaction is carried out at temperatures ranging from 140 to 160°C without the use of solvents. The starting materials are used in a molar ratio of 3-methylpyrazole to formaldehyde to acetamide of 0.7:0.9:1 to 1.5:2.0:1. The reaction time is between 3 to 10 hours, and the purification is achieved by distilling off the excess starting materials under vacuum .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazole derivatives .
Scientific Research Applications
N-(5-methyl-1H-pyrazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound exhibits antibacterial, anti-inflammatory, and anticancer properties, making it a valuable candidate for drug development
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-1H-pyrazol-1-yl)methylacetamide
- N-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives
Uniqueness
N-(5-methyl-1H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-6(9-8-4)7-5(2)10/h3H,1-2H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFRABHJXNJTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412965 | |
Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83725-05-7 | |
Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.